
2-Propenamide, 2-cyano-N-cyclohexyl-3-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 2-cyano-N-cyclohexyl-3-(2-nitrophenyl)- is a complex organic compound with a unique structure that includes a cyano group, a cyclohexyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-N-cyclohexyl-3-(2-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-cyano-3-(2-nitrophenyl)-2-propenoic acid with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and yield. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-cyano-N-cyclohexyl-3-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines in polar solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
2-Propenamide, 2-cyano-N-cyclohexyl-3-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-cyano-N-cyclohexyl-3-(2-nitrophenyl)- involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, 2-cyano-N-cyclohexyl-3-(3,4-dihydroxyphenyl)-
- 2-Propenamide, 2-cyano-N-cyclohexyl-3-(4-nitrophenyl)-
- 2-Propenamide, 2-cyano-N-cyclohexyl-3-(2,4-dinitrophenyl)-
Uniqueness
The presence of both a cyano and a nitrophenyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
121217-55-8 |
|---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-cyano-N-cyclohexyl-3-(2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H17N3O3/c17-11-13(16(20)18-14-7-2-1-3-8-14)10-12-6-4-5-9-15(12)19(21)22/h4-6,9-10,14H,1-3,7-8H2,(H,18,20) |
InChI Key |
APPRFHZVWZEWSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


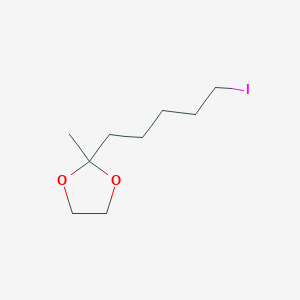
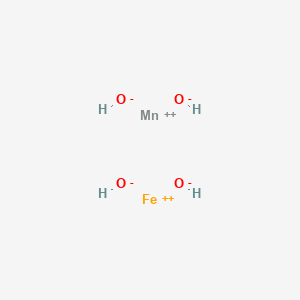

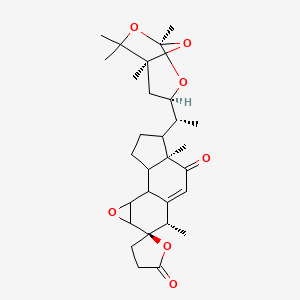
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
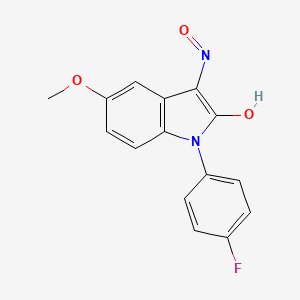
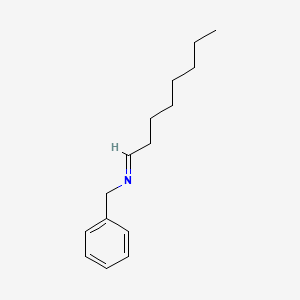
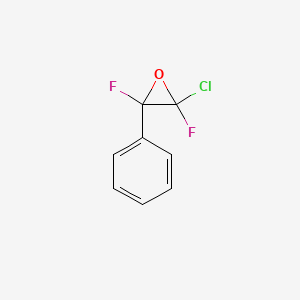

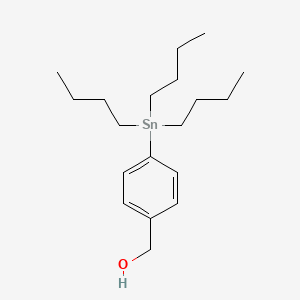

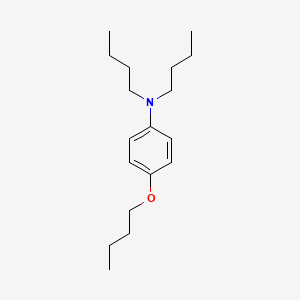
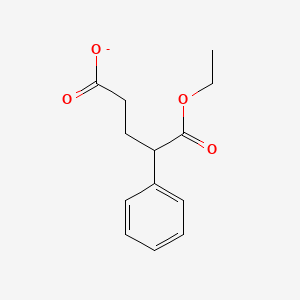
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)
